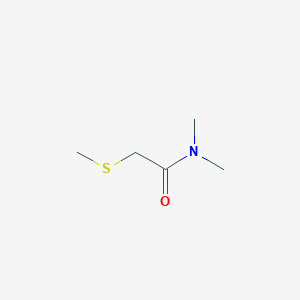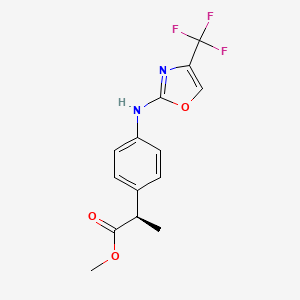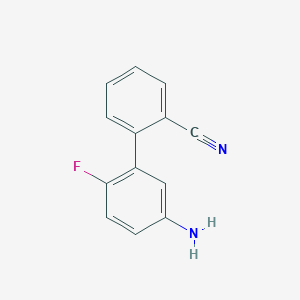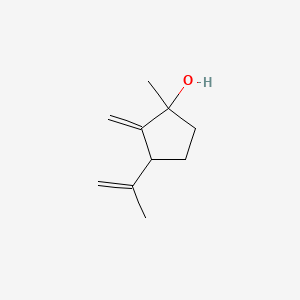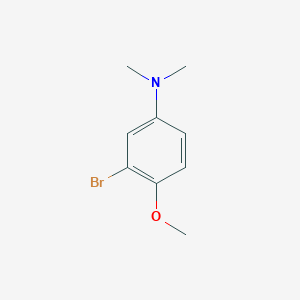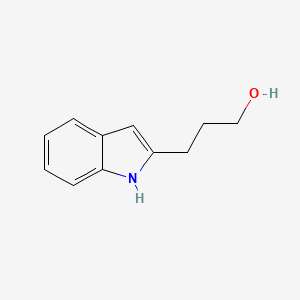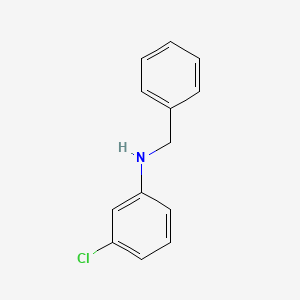
N-benzyl-3-chloroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-3-chloroaniline is an organic compound with the molecular formula C13H12ClN It is a derivative of aniline, where the hydrogen atom on the nitrogen is replaced by a benzyl group, and a chlorine atom is substituted at the third position of the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: N-benzyl-3-chloroaniline can be synthesized through several methods. One common approach involves the N-alkylation of 3-chloroaniline with benzyl chloride. The reaction typically requires a base such as sodium bicarbonate and is conducted under reflux conditions. The mixture is heated to around 90-95°C, and the benzyl chloride is added slowly to ensure complete reaction. The product is then purified through distillation and recrystallization .
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions: N-benzyl-3-chloroaniline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be replaced by other substituents through nucleophilic aromatic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride
Major Products Formed: The major products depend on the type of reaction. For example, nucleophilic substitution may yield various substituted anilines, while oxidation can produce quinones or other oxidized derivatives .
Wissenschaftliche Forschungsanwendungen
N-benzyl-3-chloroaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals .
Wirkmechanismus
The mechanism of action of N-benzyl-3-chloroaniline involves its interaction with various molecular targets. The benzyl group and chlorine atom contribute to its binding affinity and specificity. The compound can act as an inhibitor or activator of specific enzymes, depending on its structure and the target pathway.
Vergleich Mit ähnlichen Verbindungen
N-Benzylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
3-Chloroaniline: Lacks the benzyl group, affecting its binding properties and reactivity.
N-Methylaniline: Contains a methyl group instead of a benzyl group, leading to different chemical behavior .
Uniqueness: N-benzyl-3-chloroaniline’s unique combination of a benzyl group and a chlorine atom at the third position provides distinct reactivity and binding properties. This makes it a valuable compound for various applications in research and industry .
Eigenschaften
CAS-Nummer |
50798-95-3 |
|---|---|
Molekularformel |
C13H12ClN |
Molekulargewicht |
217.69 g/mol |
IUPAC-Name |
N-benzyl-3-chloroaniline |
InChI |
InChI=1S/C13H12ClN/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2 |
InChI-Schlüssel |
NQIJQQDDQDHYJK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
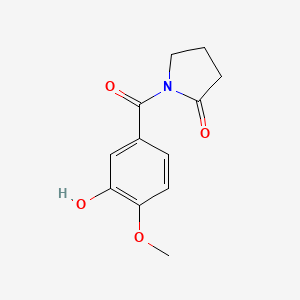
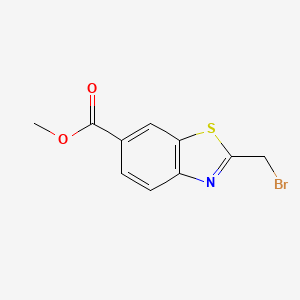
![3-(2,2-Difluorobenzo[d][1,3]dioxol-5-yl)acrylic acid](/img/structure/B8781781.png)
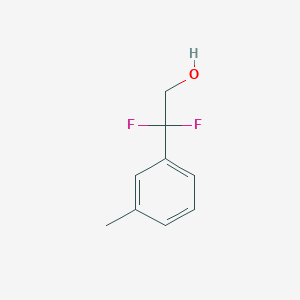
![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one](/img/structure/B8781793.png)
![7-Bromothieno[3,2-d]pyrimidin-2-amine](/img/structure/B8781805.png)
